![molecular formula C22H23N5O B4689389 2-anilino-9-benzyl-4-oxo-1,3,9-triazaspiro[5.5]undec-2-en-5-yl cyanide](/img/structure/B4689389.png)
2-anilino-9-benzyl-4-oxo-1,3,9-triazaspiro[5.5]undec-2-en-5-yl cyanide
Overview
Description
2-anilino-9-benzyl-4-oxo-1,3,9-triazaspiro[55]undec-2-en-5-yl cyanide is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-anilino-9-benzyl-4-oxo-1,3,9-triazaspiro[5.5]undec-2-en-5-yl cyanide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-anilino-9-benzyl-4-oxo-1,3,9-triazaspiro[5.5]undec-2-en-5-yl cyanide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-anilino-9-benzyl-4-oxo-1,3,9-triazaspiro[5.5]undec-2-en-5-yl cyanide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-anilino-9-benzyl-4-oxo-1,3,9-triazaspiro[5.5]undec-2-en-5-yl cyanide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-anilino-9-benzyl-4-oxo-1,3,9-triazaspiro[5.5]undec-2-en-5-yl cyanide include:
- Ethyl 3,4-benzo-2-oxo-1,5,9-triazaspiro[5.5]undec-3-ene-9-carboxylate
- Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
- 9-benzyl-2-(4-morpholinyl)-4-oxo-1,3,9-triazaspiro[5.5]undec-2-ene-5-carbonitrile
Uniqueness
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties. Its spirocyclic structure and functional groups make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-anilino-9-benzyl-4-oxo-1,3,9-triazaspiro[5.5]undec-1-ene-5-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O/c23-15-19-20(28)25-21(24-18-9-5-2-6-10-18)26-22(19)11-13-27(14-12-22)16-17-7-3-1-4-8-17/h1-10,19H,11-14,16H2,(H2,24,25,26,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OENRGXCESPRYLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(C(=O)NC(=N2)NC3=CC=CC=C3)C#N)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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